![molecular formula C7H4BrFN2 B1291569 6-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 474709-06-3](/img/structure/B1291569.png)
6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 474709-06-3 . It has a molecular weight of 215.02 and its IUPAC name is 6-bromo-8-fluoroimidazo[1,2-a]pyridine . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is 1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a solid at room temperature . The compound should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Organic Chemical Synthesis Intermediate
“6-Bromo-8-fluoroimidazo[1,2-a]pyridine” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemical compounds.
Medicinal Chemistry
Imidazopyridine, the core structure of “6-Bromo-8-fluoroimidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” could potentially be used in the development of new pharmaceuticals.
Material Science
Imidazopyridine is also useful in material science because of its structural character . This implies that “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” could have applications in the development of new materials.
Synthesis Strategies
The synthesis of imidazopyridine scaffolds like “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . This highlights the versatility of “6-Bromo-8-fluoroimidazo[1,2-a]pyridine” in chemical synthesis.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine are not available in the retrieved data, the compound’s presence in the field of organic synthesis and pharmaceutical chemistry suggests it may have potential applications in the development of new chemical reactions or therapeutic agents .
properties
IUPAC Name |
6-bromo-8-fluoroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQWSWEMFBIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621815 | |
Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
CAS RN |
474709-06-3 | |
Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.